tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group and the chlorine atom in its structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[3,4-d]pyrimidine core, followed by chlorination and tert-butyl esterification.
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Oxidation Reactions: Oxidation can occur at the tert-butyl group or the pyrimidine ring, leading to different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products depend on the type of reaction. For example, substitution with an amine can yield amino derivatives, while reduction can lead to dechlorinated or hydrogenated products.
Scientific Research Applications
tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Material Science: Its derivatives are explored for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to these targets, often inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-chloro-5,6-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Uniqueness
tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom and the tert-butyl group can significantly influence its binding affinity and selectivity towards biological targets.
This compound’s distinct chemical properties and potential applications make it a valuable subject of study in various fields of research
Properties
IUPAC Name |
tert-butyl 2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYPBPWOWVKRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856706 | |
Record name | tert-Butyl 2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-15-6 | |
Record name | tert-Butyl 2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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